N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C17H13ClN2O2 and its molecular weight is 312.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Activity : Derivatives of N-(3-chloro-4-methylphenyl)-2-oxoacetamide, such as N-(3-chloro-4-fluorophenyl)-2-thioxothiazolidin-3-yl acetamides, have been synthesized and tested for anti-inflammatory activity. Some of these derivatives demonstrated significant anti-inflammatory effects (Sunder & Maleraju, 2013).
Cannabinoid Receptor Ligands : Indol-3-yl-oxoacetamides, structurally related to N-(3-chloro-4-methylphenyl)-2-oxoacetamide, have been studied as potential ligands for cannabinoid receptors. One such derivative showed potent and selective binding to the CB2 receptor (Moldovan et al., 2017).
Antimicrobial Activity : β-Lactam derivatives of N-(3-chloro-4-methylphenyl)-2-oxoacetamide have been synthesized and evaluated for antimicrobial activity. Some compounds, particularly those with a 2-hydroxy phenyl function, exhibited notable antibacterial and antifungal properties (Bishnoi et al., 2011).
Spectroscopic and Structural Studies : Compounds like N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide, which are structurally related to N-(3-chloro-4-methylphenyl)-2-oxoacetamide, have been the subject of extensive spectroscopic investigations to understand their structural and vibrational characteristics (Arjunan et al., 2009).
Antiplasmodial Properties : N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, structurally related to N-(3-chloro-4-methylphenyl)-2-oxoacetamide, have been synthesized and evaluated for antiplasmodial properties against Plasmodium falciparum. Some compounds exhibited low toxicity and showed potential as antimalarial agents (Mphahlele et al., 2017).
Crystallographic Studies : The crystal structures of various N-substituted phenyl-2,2,2-trichloroacetamides, related to N-(3-chloro-4-methylphenyl)-2-oxoacetamide, have been determined to understand their molecular conformations and supramolecular assembly (Gowda et al., 2000).
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-10-6-7-11(8-14(10)18)20-17(22)16(21)13-9-19-15-5-3-2-4-12(13)15/h2-9,19H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGJEDQVISMZCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.